molecular formula C16H17N2O+ B252612 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium

Katalognummer: B252612
Molekulargewicht: 253.32 g/mol
InChI-Schlüssel: WCWRUPQSDLDCDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium, also known as HDBI, is a compound that has gained attention in scientific research due to its potential applications in various fields. HDBI is a benzimidazole derivative that has a hydroxybenzyl group attached to the nitrogen atom of the benzimidazole ring. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively in recent years.

Wirkmechanismus

The mechanism of action of 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium is not fully understood. However, studies have shown that this compound inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a role in insulin signaling and glucose metabolism. By inhibiting PTP1B, this compound increases insulin sensitivity and glucose uptake, which may be beneficial in treating diabetes. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. By inhibiting COX-2, this compound may have anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to increase insulin sensitivity and glucose uptake in vitro and in vivo. In addition, this compound has been shown to have anti-tumor effects in various cancer cell lines. This compound has also been shown to have anti-inflammatory effects in vitro and in vivo. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has several advantages and limitations for lab experiments. This compound is a relatively stable compound that can be easily synthesized using various methods. This compound has been shown to have various biological activities, which makes it a promising compound for further research. However, the bioavailability of this compound is low, which may limit its potential applications in vivo. In addition, the safety and toxicity of this compound have not been fully evaluated, which may limit its potential use in clinical settings.

Zukünftige Richtungen

There are several future directions for research on 2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium. One direction is to further investigate the mechanism of action of this compound and its potential applications in treating diabetes, cancer, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for this compound and to evaluate its safety and toxicity in vivo. Furthermore, the potential of this compound as a drug candidate should be explored in preclinical and clinical studies.

Synthesemethoden

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium can be synthesized using different methods, including the reaction of 2-(2-nitrophenyl)acetonitrile with 3,4-dimethylaniline, followed by reduction and cyclization. Another method involves the reaction of 2-(2-nitrophenyl)acetonitrile with 3,4-dimethylaniline in the presence of zinc and hydrochloric acid, followed by reduction and cyclization. The yield of this compound using these methods ranges from 30% to 60%.

Wissenschaftliche Forschungsanwendungen

2-(alpha-Hydroxybenzyl)-1,3-dimethyl-1H-benzimidazol-3-ium has gained attention in scientific research due to its potential applications in various fields. This compound has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its potential in treating diabetes and cardiovascular diseases.

Eigenschaften

Molekularformel

C16H17N2O+

Molekulargewicht

253.32 g/mol

IUPAC-Name

(1,3-dimethylbenzimidazol-3-ium-2-yl)-phenylmethanol

InChI

InChI=1S/C16H17N2O/c1-17-13-10-6-7-11-14(13)18(2)16(17)15(19)12-8-4-3-5-9-12/h3-11,15,19H,1-2H3/q+1

InChI-Schlüssel

WCWRUPQSDLDCDI-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C

Kanonische SMILES

CN1C2=CC=CC=C2[N+](=C1C(C3=CC=CC=C3)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.